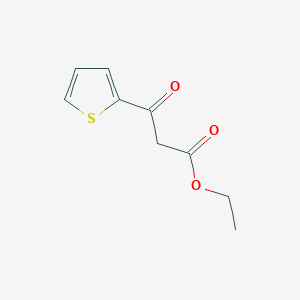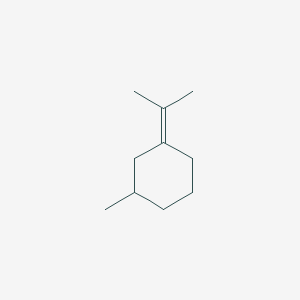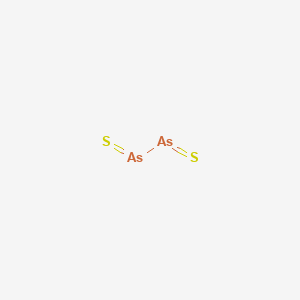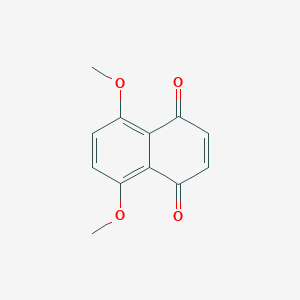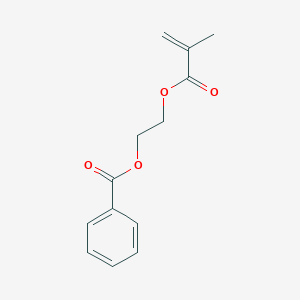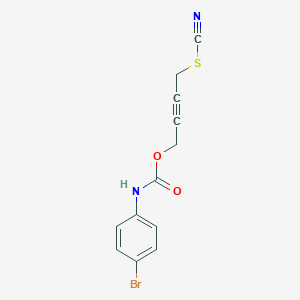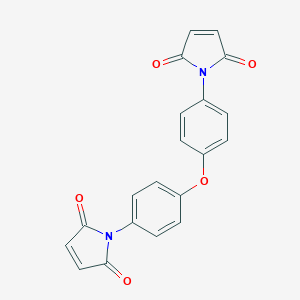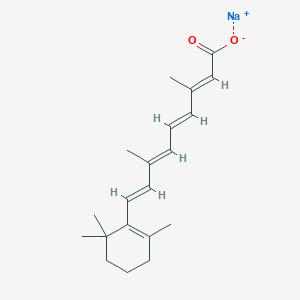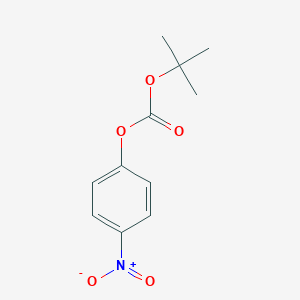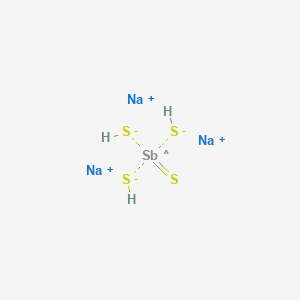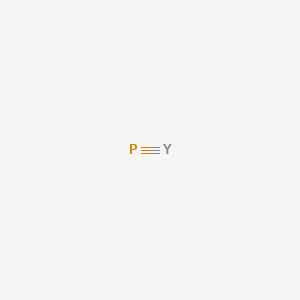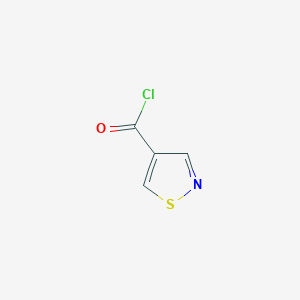![molecular formula C28H18 B089332 heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene CAS No. 13929-87-8](/img/structure/B89332.png)
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is a derivative of triptycene, a rigid, propeller-shaped molecule composed of three benzene rings fused to a central bicyclic core. This compound is known for its unique three-dimensional structure, which imparts distinct physical and chemical properties. The structural rigidity and symmetry of this compound make it an interesting subject for research in various fields, including materials science, supramolecular chemistry, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction between anthracene and benzoquinone, followed by further functionalization to introduce the naphthalene moiety. Another approach involves the cycloaddition of benzyne intermediates with anthracene derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthetic routes. advancements in synthetic methodologies, such as regioselective synthesis and the use of efficient catalysts, have made it possible to produce this compound on a larger scale .
化学反応の分析
Types of Reactions
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds .
科学的研究の応用
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe for studying molecular interactions and recognition processes.
Medicine: Research is ongoing into its potential use as a scaffold for drug development, particularly in the design of molecules with specific three-dimensional shapes.
作用機序
The mechanism of action of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is largely dependent on its structural features. The rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which can interact with specific molecular targets. This interaction can influence various biochemical pathways and molecular recognition processes. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
Triptycene: The parent compound, known for its rigid, propeller-like structure.
Hexamethoxytriptycene: A derivative with methoxy groups that enhance its solubility and reactivity.
Naphthopleiadene: A related compound with a similar three-dimensional framework but different electronic properties.
Uniqueness
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular recognition and interaction .
特性
CAS番号 |
13929-87-8 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC名 |
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H |
InChIキー |
KQDVXKOVVCYSNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
正規SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


